2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is a synthetic organic compound belonging to the class of acetamides. It serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. [] This compound is not found in nature and is specifically created through synthetic procedures. Its role in scientific research primarily lies in its use as a building block for the creation of more complex molecules with potential therapeutic or research applications.
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is an organic compound characterized by the molecular formula . It belongs to the class of compounds known as acetamides, specifically featuring a chloro substituent and a benzofuran moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving reactions that incorporate benzofuran derivatives. The synthesis typically begins with readily available starting materials that undergo multiple reaction steps to yield the final product.
The compound is classified as:
The synthesis of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide generally involves a multi-step process:
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reaction conditions and reagents used.
The mechanism of action for 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide involves its interaction with specific biological targets. It may modulate enzyme activity or receptor interactions, leading to potential therapeutic effects. The precise pathways are still under investigation but suggest a role in various biological processes.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
2-Chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide has several applications in scientific research:
This compound's unique structure allows it to serve as a valuable tool in both synthetic and medicinal chemistry fields, potentially leading to new therapeutic agents.
The dihydrobenzofuran-acetamide framework constitutes a structurally privileged scaffold characterized by enhanced metabolic stability and conformational rigidity compared to monocyclic systems. The core structure features a benzannulated furan ring system in a partially saturated 2,3-dihydro configuration, which planarizes the molecular architecture while retaining sufficient flexibility for optimal target binding. This bicyclic system demonstrates superior π-stacking capability with biological targets compared to phenyl or furan rings alone, attributable to its extended conjugated system [1] [5].
The methylene bridge (-CH2-) connecting the dihydrobenzofuran system to the acetamide functionality provides essential spatial orientation, positioning the chloroacetamide warhead for precise interactions with enzymatic nucleophiles. This strategic placement significantly influences the compound's binding kinetics and target selectivity. Crystallographic studies of analogous dihydrobenzofuran derivatives reveal an envelope-like conformation of the furan ring, with the ring-juncture carbon deviating from planarity by approximately 0.356Å – a subtle distortion that enhances binding pocket complementarity [9].
Table 1: Structural Data for 2-Chloro-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)acetamide
Property | Value |
---|---|
CAS Registry Number | 1182992-49-9 |
Molecular Formula | C11H12ClNO2 |
Molecular Weight | 225.67 g/mol |
SMILES Notation | O=C(CCl)NCC1Cc2ccccc2O1 |
Hybridization Pattern | Dihydrobenzofuran + Chloroacetamide |
The molecular weight (225.67 g/mol) and calculated partition coefficient (cLogP ≈ 1.8) position this compound within optimal ranges for blood-brain barrier penetration and oral bioavailability, making it particularly valuable for CNS-targeted therapeutics. The carbonyl group of the acetamide linker participates in critical hydrogen-bonding interactions with biological targets, serving as both a hydrogen bond acceptor (via the oxygen atom) and donor (via the N-H group) [1] [3]. This dual hydrogen-bonding capability significantly enhances target affinity and binding specificity compared to non-amide-linked analogs.
The chloroacetamide functional group (ClCH2C=O) serves as a potent electrophilic warhead enabling targeted covalent modification of nucleophilic residues in enzyme active sites. This reactive moiety operates through a well-defined mechanism: the chlorine atom's strong electron-withdrawing capacity generates a significant partial positive charge on the adjacent methylene carbon, rendering it susceptible to nucleophilic attack by cysteine thiolates, histidine imidazoles, or lysine ε-amino groups [1] [6]. The covalent inhibition mechanism follows a two-step process: initial reversible recognition complex formation driven by non-covalent interactions, followed by irreversible bond formation through nucleophilic displacement of chlorine.
Kinetic studies of chloroacetamide-containing inhibitors demonstrate time-dependent inactivation patterns consistent with the Kinact/KI mechanism, where Kinact represents the maximum inactivation rate and KI reflects the binding affinity of the initial non-covalent complex. This dual-parameter system allows medicinal chemists to fine-tune selectivity by modifying the scaffold's structural elements distal to the warhead. The 2-chloroacetamide group in this specific compound exhibits calculated electrophilicity indices (ω ≈ 1.5 eV) within the optimal range for balanced reactivity – sufficiently electrophilic for covalent bond formation while avoiding non-specific protein alkylation [1].
Structure-reactivity analyses reveal that electronic modulation of the benzofuran ring system significantly influences chloroacetamide reactivity. Electron-donating substituents on the benzofuran moiety decrease electrophilicity through resonance effects, while electron-withdrawing groups enhance it. This tunability enables precise optimization for specific biological targets. The chlorine atom's steric accessibility further contributes to efficient nucleophilic displacement, as evidenced by crystallographic data showing minimal steric hindrance around the reactive center [6].
Benzofuran-containing compounds have constituted an important chemotype in antimicrobial research since the mid-20th century, with their structural evolution reflecting changing therapeutic paradigms. Early-generation benzofurans demonstrated moderate antimicrobial activities but suffered from metabolic instability and limited spectrum. The strategic shift to 2,3-dihydrobenzofuran derivatives marked a significant advancement, as partial saturation of the furan ring reduced oxidative metabolism while maintaining target affinity [5] [9].
Table 2: Evolution of Bioactive Benzofuran Derivatives in Medicinal Chemistry
Compound Structure | Molecular Formula | Primary Research Application |
---|---|---|
2-(2,3-Dihydro-1-benzofuran-2-yl)acetamide | C10H11NO2 | Antimicrobial lead optimization |
5-Ethoxy-2-methyl-2,3-dihydro derivative | C13H16ClNO3 | Structure-activity relationship studies |
2,2-Dimethyl-2,3-dihydro analogs | C16H23NO3 | Insecticide derivative pharmacology |
N-(5-Chloro-2,3-dihydro-1-benzofuran-3-yl) | C22H22ClN3O3S | Enzyme inhibition mechanisms |
The incorporation of chloroacetamide functionalities emerged as a transformative strategy in the 2010s, particularly for antiviral applications targeting viral polymerases and proteases. Research demonstrated that the dihydrobenzofuran scaffold provided optimal spatial orientation for warhead presentation to conserved catalytic sites in viral enzymes. Hybrid compounds featuring this scaffold showed enhanced inhibitory activity against hepatitis C virus (HCV) replication complexes and human immunodeficiency virus (HIV) integrase compared to non-benzofuran analogs [3] [5].
Recent innovations have focused on strategic substitutions to modulate target specificity:
The historical progression demonstrates a clear trajectory: from simple benzofuran antimicrobials to sophisticated, target-specific therapeutics leveraging the dihydrobenzofuran-chloroacetamide hybrid architecture. This compound class continues to evolve through structure-based design, with current research exploring macrocyclic constraints and stereoselective synthesis to further enhance target specificity [3] [5] [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3